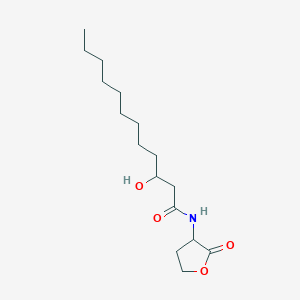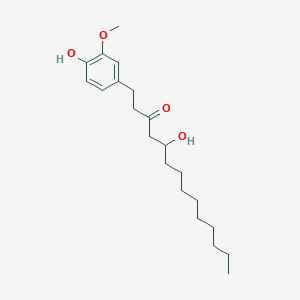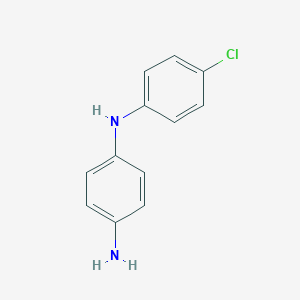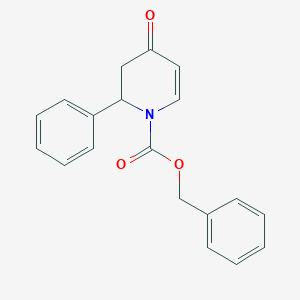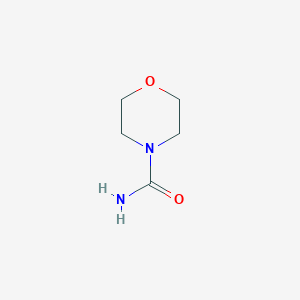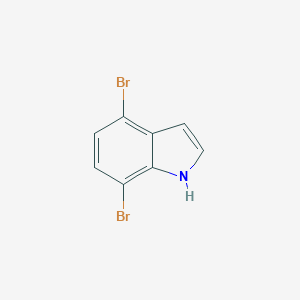
(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate
Descripción general
Descripción
“(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 130495-08-8 . It has a molecular weight of 195.26 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (2S)-2-ethynyl-1-pyrrolidinecarboxylate . The InChI code is 1S/C11H17NO2/c1-5-9-7-6-8-12 (9)10 (13)14-11 (2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 .Physical And Chemical Properties Analysis
The compound has a boiling point of 249 C at 760 mmHg . It is stored at a temperature of 4C .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
The biodegradation and fate of gasoline ether oxygenates like ETBE, which shares structural similarities with "(S)-tert-butyl 2-ethynylpyrrolidine-1-carboxylate," have been explored, indicating that microorganisms in soil and groundwater can aerobically degrade such compounds. These processes involve initial hydroxylation and the formation of intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), with potential environmental implications due to slow degradation kinetics and the presence of co-contaminants limiting aerobic biodegradation (Thornton et al., 2020).
Synthetic Applications
Synthetic routes for compounds like vandetanib have been analyzed, with the process involving substitutions, deprotections, and cyclizations, highlighting the utility of similar structural motifs in the synthesis of pharmaceuticals and industrial chemicals (Mi, 2015).
Antioxidant and Bioactive Properties
The review of synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, discusses their occurrence in environmental matrices and human exposure, noting some SPAs' hepatic toxicity and endocrine-disrupting effects. This highlights the importance of understanding the environmental and health impacts of chemical additives and their breakdown products (Liu & Mabury, 2020).
Applications in N-Heterocycles Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, are crucial for the stereoselective synthesis of N-heterocycles, suggesting the relevance of structurally similar compounds in synthesizing bioactive molecules and pharmaceuticals. This underscores the utility of tert-butyl and ethynyl groups in medicinal chemistry and drug development (Philip et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P305+P351+P338 , which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, respectively.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNQAKTJFISL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452560 | |
| Record name | tert-Butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130495-08-8 | |
| Record name | tert-Butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

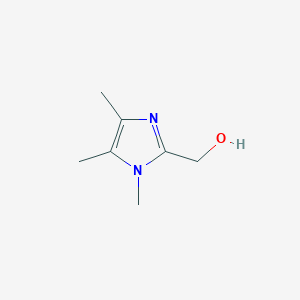
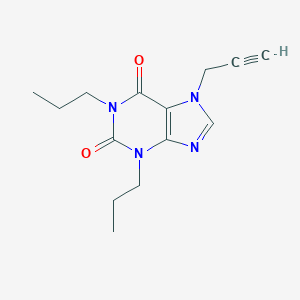

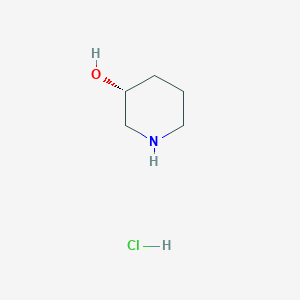
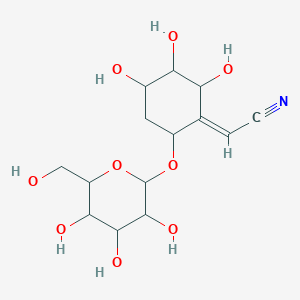

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
